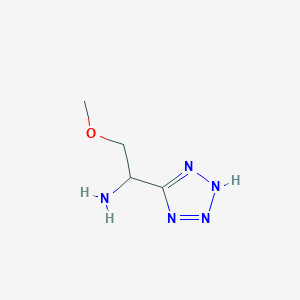

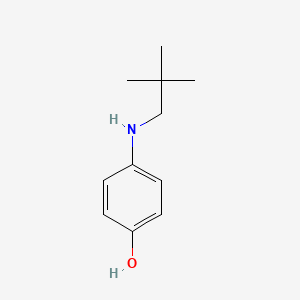

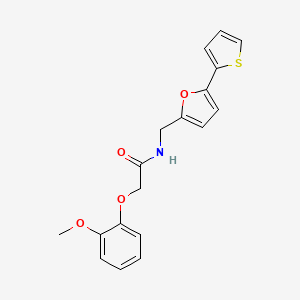

![molecular formula C7H9N3O2 B2915827 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1538333-18-4](/img/structure/B2915827.png)

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the compound contains carbon, hydrogen, and nitrogen atoms .

Synthesis Analysis

The synthesis of triazolopyridines and their derivatives has been a subject of interest in medicinal chemistry due to their diverse pharmacological activities . Various synthetic methods have been described in the literature, often involving the use of catalysts .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by a triazolo[1,5-a]pyridine core, which is a fused ring system containing a triazole ring and a pyridine ring . The “5-carboxylic acid” part of the name indicates the presence of a carboxylic acid functional group at the 5-position of the pyridine ring .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : Zheng et al. (2014) developed a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation method for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This process allows for the direct metal-free oxidative N-N bond formation, characterized by high reaction yields and short reaction times (Zheng et al., 2014).

Solution-Phase Synthesis of Triazolopyridine Derivatives : Brodbeck et al. (2003) described a parallel iterative solution-phase synthesis method for producing a library of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. This approach showcases the versatility of triazolopyridine chemistry in generating compounds for biological activity optimization (Brodbeck et al., 2003).

Potential Biological Applications

- Antibacterial Activity of Triazolopyridine Derivatives : Xiao et al. (2014) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives and evaluated their in vitro antibacterial activity. Compounds exhibited promising activity against Escherichia coli and Pseudomonas aeruginosa, highlighting the potential of triazolopyridine derivatives in developing new antibacterial agents (Xiao et al., 2014).

Catalytic and Photoluminescence Properties

- Catalytic Activity of Coordination Polymers : Wang et al. (2016) explored the use of a tetracarboxylic acid ligand incorporating a triazole group to construct a family of d(10) coordination polymers. These polymers showed improved catalytic activity for synthesizing tetrahydropyrimidine derivatives, indicating the potential of triazolopyridine-based ligands in catalysis and photoluminescence applications (Wang et al., 2016).

Direcciones Futuras

The future directions for research on “4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid” would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h4-5H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIGPGQSJCURTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=N2)CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

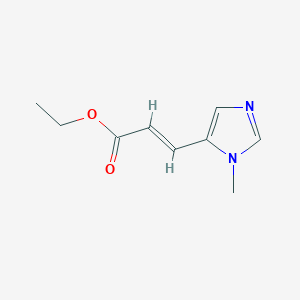

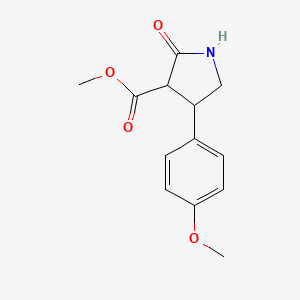

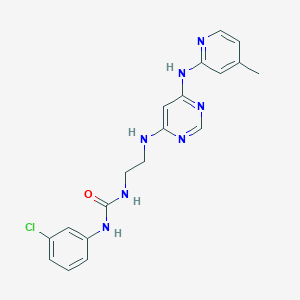

![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)

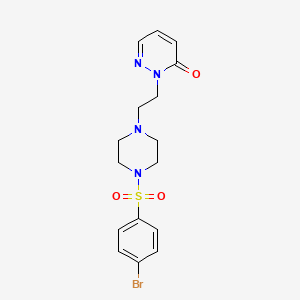

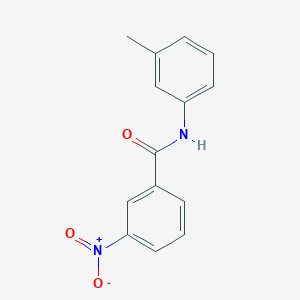

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2915748.png)

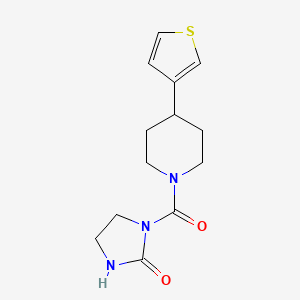

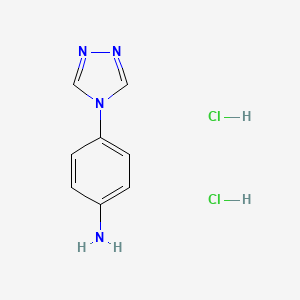

![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol](/img/structure/B2915761.png)